molecular formula C4H7ClN2O2 B1276937 N'-acetyl-2-chloroacetohydrazide CAS No. 4002-21-5

N'-acetyl-2-chloroacetohydrazide

Cat. No.: B1276937
CAS No.: 4002-21-5
M. Wt: 150.56 g/mol
InChI Key: DVMOPVMOVOSVQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-acetyl-2-chloroacetohydrazide is an organic compound with the molecular formula C₄H₇ClN₂O₂ and a molecular weight of 150.56 g/mol It is a derivative of hydrazine and is characterized by the presence of an acetyl group and a chloroacetyl group attached to the hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: N’-acetyl-2-chloroacetohydrazide can be synthesized through the reaction of chloroacetic acid with acetylhydrazine. The reaction typically involves the use of a solvent such as tetrahydrofuran (THF) and a catalyst like phosphorus pentasulfide (P₂S₅). The mixture is heated at reflux for a specified period, followed by cooling and purification steps .

Industrial Production Methods: Industrial production of N’-acetyl-2-chloroacetohydrazide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N’-acetyl-2-chloroacetohydrazide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions

Properties

IUPAC Name

N'-acetyl-2-chloroacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClN2O2/c1-3(8)6-7-4(9)2-5/h2H2,1H3,(H,6,8)(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMOPVMOVOSVQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90408930
Record name N'-acetyl-2-chloroacetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4002-21-5
Record name N'-acetyl-2-chloroacetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.